molecular formula C17H21N3O2S B12178888 1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine

1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine

Cat. No.: B12178888
M. Wt: 331.4 g/mol
InChI Key: WMMSBBDLWALWOP-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperazine ring, which is further substituted with a 2-(2-pyridyl)ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-piperazine intermediate . This intermediate is then reacted with 2-(2-pyridyl)ethyl bromide in the presence of a base to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridyl group can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridyl group can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C17H21N3O2S/c21-23(22,17-7-2-1-3-8-17)20-14-12-19(13-15-20)11-9-16-6-4-5-10-18-16/h1-8,10H,9,11-15H2

InChI Key

WMMSBBDLWALWOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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